molecular formula C8H7I2N3OS B10885444 (2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinecarbothioamide

(2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinecarbothioamide

Cat. No.: B10885444
M. Wt: 447.04 g/mol
InChI Key: URUZIJZUGSVSRZ-KGVSQERTSA-N
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Description

2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide group attached to a diiodophenyl ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide involves its interaction with biological molecules. The compound can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The molecular targets include bacterial enzymes and cancer cell receptors, which are disrupted by the compound’s binding, resulting in cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide include:

The uniqueness of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide lies in its specific hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7I2N3OS

Molecular Weight

447.04 g/mol

IUPAC Name

[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7I2N3OS/c9-5-1-4(2-6(10)7(5)14)3-12-13-8(11)15/h1-3,14H,(H3,11,13,15)/b12-3+

InChI Key

URUZIJZUGSVSRZ-KGVSQERTSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)/C=N/NC(=S)N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=NNC(=S)N

Origin of Product

United States

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